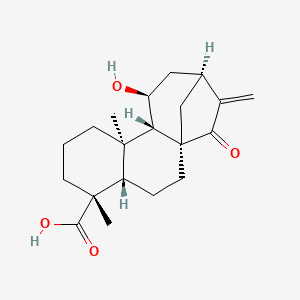

ent-11α-Hydroxy-15-Oxokaur-16-en-19-Säure

Übersicht

Beschreibung

ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is a natural product found in Eupatorium album with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Krebs-Aktivität

Diese Verbindung wurde in mehreren Arten von malignen Krebszellen nachgewiesen, die Antitumoraktivität ausüben, indem sie Krebszellen zur Apoptose führen {svg_1} {svg_2}. Dies macht es zu einem potenziellen Kandidaten für die Krebsbehandlungsforschung.

Entzündungshemmende Eigenschaften

Es wurde vorgeschlagen, dass die Verbindung entzündungshemmende Eigenschaften hat {svg_3}. Dies deutet darauf hin, dass es bei der Behandlung von Entzündungsstörungen wie Hepatitis und Pneumonie eingesetzt werden könnte {svg_4}.

Hautbleichung

Es wurde vorgeschlagen, es für die Hautbleichung zu verwenden {svg_5}. Dies ist auf seine Fähigkeit zurückzuführen, die Melaninproduktion zu hemmen {svg_6}, was es zu einer möglichen Zutat in Kosmetikprodukten machen könnte.

Therapeutische Anwendungen

Die Verbindung wurde in einigen Farnen und ihren kongenerischen Arten gefunden {svg_7}. Es wurde für eine Reihe von therapeutischen Anwendungen vorgeschlagen, was auf seine potenzielle Verwendung bei der Entwicklung neuer Medikamente hindeutet {svg_8}.

Verwendung in der traditionellen Medizin

Die Verbindung wird aus der chinesischen Kräutermedizin Pteris semipinnata L isoliert und gereinigt {svg_9}. Dies unterstreicht seine Bedeutung in der traditionellen Medizin und sein Potenzial für weitere Forschung zu seinen medizinischen Eigenschaften.

Nanopartikel-Delivery-System

Es wurden Forschungsarbeiten durchgeführt, in denen fluoreszierende mesoporöse Siliziumdioxid-Nanopartikel zur Akkumulation und Abgabe dieser Verbindung in Nasopharynxkarzinom-Tumoren eingesetzt werden {svg_10}. Dies deutet auf seine potenzielle Verwendung in gezielten Krebstherapien hin.

Mundkosmetik

Vorläufige Ergebnisse deuten darauf hin, dass der Wasserextrakt von A. lavenia-Blättern, das eine hohe Menge dieser Verbindung enthält, als Material für Mundkosmetik verwendet werden könnte {svg_11}.

Apoptose-Induktion

Es ist bekannt, dass die Verbindung die Apoptose in Krebszellen induziert {svg_12}. Dieser Wirkmechanismus ist entscheidend für die Entwicklung wirksamer Krebsbehandlungen.

Wirkmechanismus

Target of Action

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, leading them to apoptosis .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . It translocates Bax into the mitochondria, down-regulates Bcl-2, activates caspase-9 and caspase-3, releases cytochrome c into the cytosol, and translocates AIF from the mitochondria to the nucleus . It also inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, cell growth, and apoptosis . By inhibiting NF-kB, it leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak . This shift in balance triggers apoptosis in the cancer cells .

Pharmacokinetics

Studies have shown that nanoparticles could efficiently deliver the compound in nasopharyngeal carcinoma cne2 tumours transplanted in nude mice .

Result of Action

The compound’s action results in the effective inhibition of tumor growth . In vitro and in vivo studies have demonstrated that the compound induces apoptosis in cancer cells, leading to a reduction in the number of tumor foci and the volume of tumors .

Action Environment

The action of the compound can be influenced by the physiological environment. For instance, the antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment . The use of nanoparticles for the accumulation and delivery of the compound has shown promise in overcoming these challenges .

Biochemische Analyse

Biochemical Properties

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in melanin synthesis . This compound interacts with several biomolecules, including transcription factors like MITF (microphthalmia-associated transcription factor), which regulates melanogenesis. The 11alpha-OH, 15-oxo, and 16-en moieties of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid are key fragments responsible for its inhibitory effects on melanin synthesis .

Cellular Effects

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the NF-κB pathway, which is involved in cell survival and proliferation . Additionally, ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid influences gene expression and cellular metabolism, further contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of action of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to tyrosinase, inhibiting its activity and thereby reducing melanin synthesis . It also modulates the expression of genes involved in apoptosis and cell cycle regulation, such as p21, Bcl-2, and Bax . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid change over time. This compound exhibits stability under certain conditions, but its degradation can occur over extended periods . Long-term studies have shown that ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid maintains its antitumor activity, with minimal side effects observed in in vivo studies . The complexity of the physiological environment can influence its stability and efficacy .

Dosage Effects in Animal Models

The effects of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been noted, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and transcription factors like MITF, influencing melanin synthesis and other metabolic processes . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The enhanced permeation and retention (EPR) effect has been utilized to deliver this compound efficiently to tumor sites, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFLYGNWNATSHL-UKFLMKJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

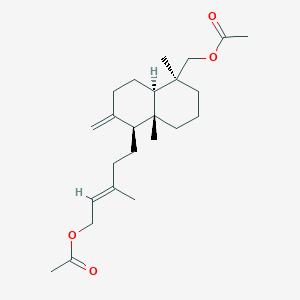

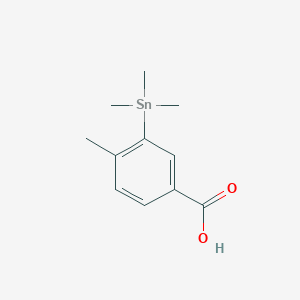

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)

![(1R,9S,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B1150527.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)